2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester

Catalog No.
S15695787
CAS No.
680215-47-8
M.F
C10H13ClN4O2S
M. Wt
288.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-t...

CAS Number

680215-47-8

Product Name

2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester

IUPAC Name

methyl 3-amino-6-chloro-5-thiomorpholin-4-ylpyrazine-2-carboxylate

Molecular Formula

C10H13ClN4O2S

Molecular Weight

288.75 g/mol

InChI

InChI=1S/C10H13ClN4O2S/c1-17-10(16)6-8(12)14-9(7(11)13-6)15-2-4-18-5-3-15/h2-5H2,1H3,(H2,12,14)

InChI Key

BZUGRIFWCHIKJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)N2CCSCC2)N

2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester is a complex organic compound characterized by its pyrazine ring structure with various functional groups. The presence of a carboxylic acid group, an amino group, a chloro substituent, and a thiomorpholine moiety contributes to its unique chemical properties. This compound is often studied for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester can be attributed to the functional groups present:

  • Esterification: The carboxylic acid group can undergo esterification reactions to form various esters.
  • Nucleophilic Substitution: The chloro substituent can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Amine Reactions: The amino group can engage in acylation or alkylation reactions, leading to diverse derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Research indicates that compounds related to pyrazinecarboxylic acids exhibit significant biological activities, particularly in antimicrobial and anti-tubercular domains. For instance, analogs of pyrazinoic acid have shown effectiveness against Mycobacterium tuberculosis, suggesting that 2-Pyrazinecarboxylic acid derivatives could also possess similar activities. The incorporation of the thiomorpholine ring may enhance the lipophilicity and bioavailability of the compound, potentially improving its pharmacological profile .

The synthesis of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester typically involves several key steps:

  • Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of chlorine at the 6-position may be performed using chlorinating agents such as thionyl chloride.
  • Amination: The amino group can be introduced via nucleophilic substitution or reduction of nitro groups.
  • Esterification: Finally, the methyl ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

These methods allow for the controlled synthesis of this compound and its derivatives .

The unique structure and biological activity of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester make it a candidate for various applications:

  • Pharmaceuticals: Potential use as an antimicrobial agent or in treating tuberculosis due to its structural similarity to known active compounds.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its heterocyclic nature .
  • Research Reagents: Useful in biochemical research for studying enzyme interactions and metabolic pathways.

Studies involving interaction with biological targets are crucial for understanding the efficacy and mechanism of action of this compound. For example:

  • Binding Studies: Investigating how this compound interacts with specific enzymes or receptors can reveal insights into its potential therapeutic uses.
  • Structure-Activity Relationship Studies: Exploring variations in structure can help identify which modifications enhance activity against specific pathogens or biological targets .

Similar compounds include various pyrazinecarboxylic acids and their derivatives. A comparison highlights the uniqueness of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester:

Compound NameKey FeaturesUnique Aspects
Pyrazinoic AcidAntimycobacterial activitySimple structure without thiomorpholine
3-Amino-6-chloropyrazine-2-carboxylic AcidSimilar ring structureLacks thiomorpholine moiety
Methyl 6-(5-methyl-3-pyridyl)-3-morpholino-pyrazine-2-carboxylateContains morpholine but different ring structureDifferent nitrogen positioning
Methyl 3-amino-6-(3-pyridyl)pyrazine-2-carboxylateDifferent pyridine substituentLacks chlorine at position six

The presence of both chloro and thiomorpholine groups in this compound provides distinct properties that may enhance its biological activity compared to similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

288.0447745 g/mol

Monoisotopic Mass

288.0447745 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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